molecular formula C8H12N2O2 B2970451 Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate CAS No. 224776-32-3

Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate

Cat. No. B2970451
CAS RN: 224776-32-3
M. Wt: 168.196
InChI Key: IOGNPTCUIBWPPY-UHFFFAOYSA-N
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Description

“Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate” is a chemical compound with the CAS Number: 224776-32-3 . It has a molecular weight of 168.2 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a yellow to brown liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O2/c1-10-6-7(5-9-10)3-4-8(11)12-2/h5-6H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

“this compound” is a yellow to brown liquid . It has a molecular weight of 168.2 . The compound is usually stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate and its derivatives have been studied for their corrosion inhibition properties. For instance, bipyrazolic derivatives have been synthesized and evaluated as inhibitors of corrosion for C38 steel in molar hydrochloric acid, showing very effective inhibition with protection exceeding 95% at low concentrations. The inhibition mechanism was identified as cathodic inhibition by polarization and charge-transfer, following the Langmuir adsorption isotherm. Quantum chemical calculations supported the experimental findings, revealing a correlation between molecular structure and inhibition efficiency (Missoum et al., 2013).

Synthetic Applications

The compound has shown potential in the synthesis of various organic molecules. Efficient heterocyclization of certain derivatives into isoxazole and pyrazole derivatives, representing new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates, was reported. The process utilized key precursors derived from levulinic acid, producing several methyl and ethyl 3-(isoxazol-3-yl)propanoates and 3-(1H-pyrazol-3-yl)propanoates with good yields. The synthetic versatility highlights the compound's role in expanding the chemical space of organic synthesis (Flores et al., 2014).

Antiproliferative Activity

this compound derivatives have been synthesized and investigated for their antiproliferative activity. Specifically, derivatives were synthesized and their physicochemical properties were analyzed, including druglikeness and biological target predictions. Compounds showed potential as DNA gyrase inhibitors, suggesting their utility in anticancer research. This highlights the compound's relevance in medicinal chemistry, particularly in the development of new anticancer agents (Yurttaş et al., 2022).

Catalysis and Green Chemistry

this compound derivatives have also found applications in catalysis, demonstrating the compound's versatility in facilitating green chemistry processes. For example, a basic ionic liquid was used as an efficient catalyst for the synthesis of 4H-benzo[b]pyran derivatives via a one-pot three-component condensation, highlighting an environmentally benign route for synthesizing complex organic molecules with high yields and under solvent-free conditions (Ranu et al., 2008).

Safety and Hazards

The safety information for “Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate” indicates that it may be harmful if swallowed . It’s recommended to avoid breathing in its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, it’s advised to wash with plenty of water . The compound is labeled with an exclamation mark pictogram and the signal word "Warning" .

properties

IUPAC Name

methyl 3-(1-methylpyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10-6-7(5-9-10)3-4-8(11)12-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGNPTCUIBWPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl ((E)-Methyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate (18 g, 108 mmol) in ethanol (300 ml) was added Pd/C (4 g, 37.6 mmol) at room temperature. The reaction mixture was stirred at 40° C. for 12 h under hydrogen. The reaction mixture was cooled to room temperature, then the solid was removed by filtration. The filtrate was concentrated in vacuo to give the title compound as colorless oil (17.8 g, 80% yield). LCMS: rt=1.27 min, [M+H+]=169
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Yield
80%

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